1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone
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Overview
Description
1-(AZEPAN-1-YL)-2-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of ortho-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzodiazole intermediate with a chlorobenzyl halide under basic conditions.
Attachment of the Azepane Ring: The final step involves the nucleophilic substitution of the benzodiazole-chlorophenyl intermediate with azepane under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-(AZEPAN-1-YL)-2-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole core.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the azepane ring can influence the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(AZEPAN-1-YL)-2-{[(4-CHLOROPHENYL)METHYL]AMINO}ETHAN-1-ONE
- 1-(AZEPAN-1-YL)-2-{[(4-CHLOROPHENYL)METHYL]AMINO}PROPAN-1-ONE
Uniqueness
1-(AZEPAN-1-YL)-2-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C22H24ClN3O |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C22H24ClN3O/c23-18-11-9-17(10-12-18)15-21-24-19-7-3-4-8-20(19)26(21)16-22(27)25-13-5-1-2-6-14-25/h3-4,7-12H,1-2,5-6,13-16H2 |
InChI Key |
NKMLISZWBRWNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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